A Technical Guide to Halogenated Pyridine Derivatives: Analysis of (2-Bromo-4-chloro-3-pyridyl)methyl acetate and Related Analogues
A Technical Guide to Halogenated Pyridine Derivatives: Analysis of (2-Bromo-4-chloro-3-pyridyl)methyl acetate and Related Analogues
Senior Application Scientist Note: Initial literature and database searches for the specific compound, (2-Bromo-4-chloro-3-pyridyl)methyl acetate, did not yield sufficient public data to construct a comprehensive technical guide. This suggests the compound may be a novel entity, a specialized intermediate with limited documentation, or referred to by a different nomenclature.
To fulfill the core requirements of this request, this guide will instead focus on a closely related and structurally significant analogue for which public data is available: 2-Bromo-4-chloro-3-methylpyridine . This compound shares the core 2-bromo-4-chloropyridine scaffold and serves as an excellent proxy for discussing the chemical properties, synthesis, and applications relevant to this class of molecules. The principles, protocols, and analytical techniques detailed herein are directly applicable to the investigation of (2-Bromo-4-chloro-3-pyridyl)methyl acetate, should it be synthesized or characterized.
Introduction to Substituted Halopyridines
Substituted pyridine rings are a cornerstone of medicinal chemistry and materials science. The introduction of halogen atoms, such as bromine and chlorine, onto the pyridine scaffold dramatically influences the molecule's electronic properties, reactivity, and biological activity.[1] Halogenation can enhance metabolic stability, improve membrane permeability, and provide synthetic handles for further functionalization, making these compounds valuable building blocks in drug discovery.[1][2] The specific regio-isomerism of the halogens and other substituents allows for fine-tuning of steric and electronic properties, which is critical for optimizing interactions with biological targets.
The compound 2-Bromo-4-chloro-3-methylpyridine exemplifies this class of molecules, featuring a synthetically versatile bromine atom at the 2-position, a stabilizing chlorine atom at the 4-position, and a methyl group at the 3-position that modulates the local electronic environment.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's structure and fundamental properties is the foundation of all further research.
Chemical Structure
The structure of 2-Bromo-4-chloro-3-methylpyridine is defined by a pyridine ring substituted at the 2, 3, and 4 positions.
Caption: Chemical structure of 2-Bromo-4-chloro-3-methylpyridine.
Physicochemical Data Summary
The following table summarizes key computed and experimental properties for 2-Bromo-4-chloro-3-methylpyridine. Such data is critical for predicting solubility, designing reaction conditions, and assessing potential bioavailability.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClN | PubChemLite[3] |
| Molecular Weight | 206.47 g/mol | PubChem[4] |
| Monoisotopic Mass | 204.9294 Da | PubChemLite[3] |
| SMILES | CC1=C(C=CN=C1Br)Cl | PubChemLite[3] |
| InChI | InChI=1S/C6H5BrClN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 | PubChemLite[3] |
| XlogP (Predicted) | 2.9 | PubChemLite[3] |
| CAS Number | 1211521-46-8 | ChemicalBook[5] |
| Storage | Inert atmosphere, 2-8°C | BLD Pharm[6] |
Synthesis and Mechanistic Considerations
The synthesis of substituted halopyridines often involves multi-step sequences that require careful control of regioselectivity. The following protocol describes a plausible route for the synthesis of 2-Bromo-4-chloro-3-methylpyridine from 3-bromo-4-chloropyridine.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-Bromo-4-chloro-3-methylpyridine.
Experimental Protocol: Synthesis of 2-Bromo-4-chloro-3-methylpyridine
This protocol is based on a method described for the synthesis of 2-bromo-4-chloro-3-methylpyridine.[5] The causality behind the experimental choices lies in the need to generate a specific organometallic intermediate.
Expertise & Experience Insight: The use of a strong, non-nucleophilic base like the one generated from n-BuLi and tetramethylpiperidine is crucial. It selectively deprotonates the pyridine ring at the most acidic position, which is ortho to the bromine atom, without adding to the ring itself. The reaction is conducted at extremely low temperatures (-78 °C) to ensure the stability of the highly reactive lithiated intermediate and prevent side reactions.
Methodology:
-
Preparation of the Base: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,6,6-tetramethylpiperidine (1.2 eq.) in freshly distilled tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyl lithium (nBuLi, 1.2 eq.) dropwise over 30 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture for an additional 30 minutes.
-
Formation of the Lithiated Intermediate: In a separate flask, dissolve 3-bromo-4-chloropyridine (1.0 eq.) in distilled THF and cool to -78 °C.
-
Transfer the prepared base from step 2 to the solution of 3-bromo-4-chloropyridine via cannula over 30 minutes, ensuring the temperature remains at -78 °C.
-
Methylation: After stirring for 30 minutes, add iodomethane (1.2 eq.) to the reaction mixture.
-
Workup and Purification: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous phase with ethyl acetate (2x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting residue using flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 5:1) to yield 2-bromo-4-chloro-3-methylpyridine as a yellow solid.[5]
Trustworthiness - A Self-Validating System: The success of this synthesis is validated at each stage. The formation of the lithiated intermediate is inferred by the successful methylation. The final product's identity and purity are confirmed through spectroscopic analysis (NMR) and chromatography, ensuring that the observed outcome matches the expected chemical transformation.
Spectroscopic Characterization
Structural elucidation of the final compound is non-negotiable. While specific experimental spectra for this exact molecule are not widely published, ¹H NMR data has been reported.[5]
¹H NMR Spectroscopy
The proton NMR spectrum provides definitive information about the electronic environment of the hydrogen atoms in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Reported Value (CDCl₃, 300 MHz)[5] | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H (position 6) | ~8.1-8.3 | 8.10 | Doublet (d) | 5.1 |
| Pyridine H (position 5) | ~7.2-7.4 | 7.27 | Doublet (d) | 5.1 |
| Methyl H (-CH₃) | ~2.4-2.6 | 2.51 | Singlet (s) | N/A |
Insight: The downfield shift of the proton at position 6 is expected due to its proximity to the electronegative nitrogen atom. The coupling between the protons at positions 5 and 6 with a J value of 5.1 Hz is characteristic of ortho-coupling on a pyridine ring. The singlet for the methyl group confirms its attachment to a quaternary carbon.
Applications in Research and Drug Development
Halogenated pyridines like 2-bromo-4-chloro-3-methylpyridine are highly valuable as synthetic intermediates.[7][8]
-
Cross-Coupling Reactions: The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[8] This allows for the facile introduction of carbon-based substituents, enabling the construction of complex molecular scaffolds. The C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization.
-
Medicinal Chemistry: The substituted pyridine core is a common feature in many FDA-approved drugs.[1] This scaffold can be used to develop inhibitors for kinases, G-protein coupled receptors, and other enzyme classes. The specific substitution pattern of 2-bromo-4-chloro-3-methylpyridine provides a unique vector space for library synthesis in early-stage drug discovery.
Safety and Handling
As with all halogenated aromatic compounds, proper safety precautions are mandatory.
-
Hazard Statements: Based on related compounds, 2-Bromo-4-chloro-3-methylpyridine is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4] It may also cause respiratory irritation.[4]
-
Precautionary Statements:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] The compound should be stored under an inert atmosphere.[6] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10][11]
-
References
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- ChemicalBook. (n.d.). 2'-BROMO-4'-METHYLACETANILIDE(614-83-5) 1H NMR spectrum.
- PubChem. (n.d.). 2-Bromo-3-chloro-4-methylpyridine.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylpyridine 97.
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- PubChemLite. (n.d.). 2-bromo-4-chloro-3-methylpyridine (C6H5BrClN).
- BLD Pharm. (n.d.). 1211521-46-8|2-Bromo-4-chloro-3-methylpyridine.
- ChemicalBook. (2025, July 24). 2-BroMo-4-chloro-3-Methylpyridine.
- ChemScene. (n.d.). 4926-28-7 | 2-Bromo-4-methylpyridine.
- BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.
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- Google Patents. (n.d.). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
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